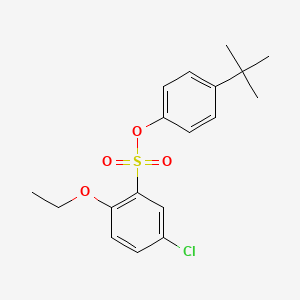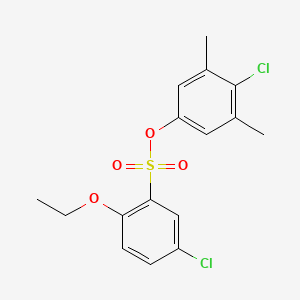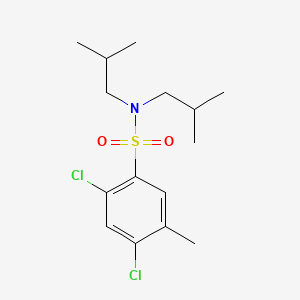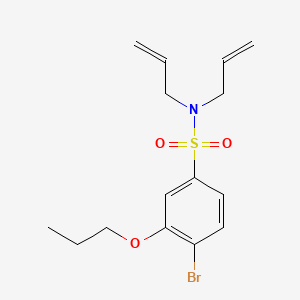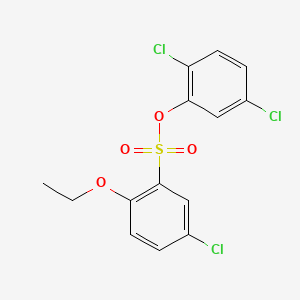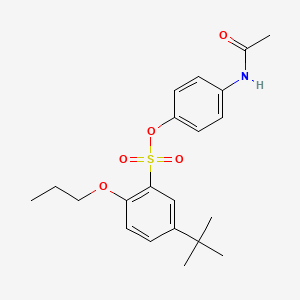
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate, commonly known as APBS or NPPB, is a sulfonate compound that has been widely used in scientific research for its unique properties. APBS is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various systems.
Mécanisme D'action
APBS inhibits chloride channels by binding to the extracellular domain of the channel pore. This binding causes a conformational change in the channel, leading to the inhibition of chloride ion transport. APBS has been shown to be a potent inhibitor of several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel.
Biochemical and Physiological Effects
APBS has been shown to have a wide range of biochemical and physiological effects. Inhibition of chloride channels by APBS has been linked to changes in cell volume, intracellular pH, and membrane potential. APBS has also been shown to affect the release of neurotransmitters and the contraction of smooth muscle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using APBS in lab experiments is its selectivity for chloride channels. APBS can selectively inhibit different types of chloride channels, allowing researchers to study their functions in specific systems. However, APBS has some limitations, including its potential toxicity and the need for high concentrations to achieve complete inhibition of chloride channels.
Orientations Futures
There are several future directions for the use of APBS in scientific research. One area of interest is the development of more potent and selective inhibitors of chloride channels. Another area of interest is the use of APBS to study the role of chloride channels in disease states, such as cystic fibrosis and epilepsy. Finally, the use of APBS in drug discovery and development is an area of active research, with the potential for the development of new therapeutics for a range of diseases.
Méthodes De Synthèse
APBS can be synthesized by reacting 4-acetamidophenol with 5-tert-butyl-2-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields APBS as a white crystalline solid with a melting point of 170-172°C.
Applications De Recherche Scientifique
APBS has been extensively used in scientific research for its ability to inhibit chloride channels. Chloride channels play a crucial role in various physiological processes, including muscle contraction, cell volume regulation, and neurotransmitter release. APBS can selectively inhibit different types of chloride channels, making it a valuable tool for studying their functions.
Propriétés
IUPAC Name |
(4-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-13-26-19-12-7-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-17(9-11-18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCTYPGXDHFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

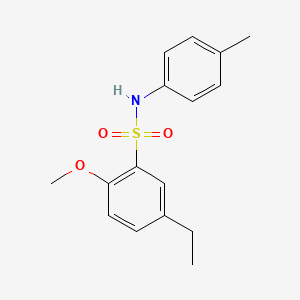

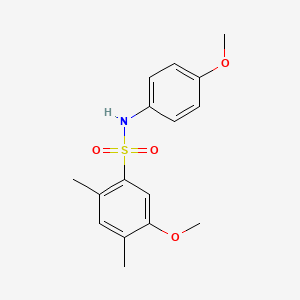

![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)




